Aldgamycin E
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Overview
Description
Aldgamycin E is a naturally occurring organic compound that belongs to the class of macrolide antibiotics. It was first discovered in 1964 from a variant strain of the bacterium Streptomyces lavendulae . . This compound has garnered significant interest due to its potent antibacterial properties and its complex molecular architecture.
Scientific Research Applications
Aldgamycin E has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying complex macrolide synthesis and functionalization.
Biology: this compound is used to study bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Due to its potent antibacterial properties, this compound is investigated for its potential use in treating bacterial infections.
Industry: It is used in the development of new pharmaceutical formulations and as a reference standard in quality control
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aldgamycin E involves several intricate stepsThis process typically begins with the reaction of the aglycone with a trichloroacetimidate donor to form a transient orthoester, which then rearranges to the desired aldgaropyranoside . The presence of polar peripheral groups in the product does not impede the selective late-stage functionalization of the macrolide ring itself .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using the bacterium Streptomyces lavendulae. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Aldgamycin E undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Mechanism of Action
Aldgamycin E is part of a family of 16-membered macrolides, which include compounds such as Aldgamycin G, Aldgamycin H, Aldgamycin K, and Swalpamycin B . These compounds share a similar macrolactone ring structure but differ in their sugar moieties and functional groups. This compound is unique due to the presence of the rare d-aldgarose sugar and the pentacyclic carbonate ring, which are not commonly found in other macrolides .
Comparison with Similar Compounds
- Aldgamycin G
- Aldgamycin H
- Aldgamycin K
- Swalpamycin B
- Chalcomycin
Aldgamycin E stands out due to its unique structural features and potent antibacterial activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
11011-06-6 |
---|---|
Molecular Formula |
C37H58O15 |
Molecular Weight |
742.8 g/mol |
IUPAC Name |
(1S,2R,3R,6E,8S,9S,10S,12R,16S)-2-[[(3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[[(4S,5R,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadec-6-ene-5,13-dione |
InChI |
InChI=1S/C37H58O15/c1-17-10-13-27(39)47-21(5)24(16-45-34-32(44-9)31(43-8)28(40)22(6)48-34)30-26(50-30)12-11-25(38)18(2)14-19(3)29(17)51-35-33(41)37(15-20(4)46-35)23(7)49-36(42)52-37/h10,13,17-24,26,28-35,40-41H,11-12,14-16H2,1-9H3/b13-10+/t17-,18+,19-,20+,21+,22+,23-,24+,26-,28+,29+,30-,31+,32+,33-,34?,35-,37-/m0/s1 |
InChI Key |
OQBVBRTUEKMEAX-HEVCIBIJSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C(=O)CC[C@H]2[C@@H](O2)[C@@H]([C@H](OC(=O)/C=C/[C@@H]([C@H]1O[C@H]3[C@@H]([C@]4(C[C@H](O3)C)[C@@H](OC(=O)O4)C)O)C)C)COC5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC)C |
SMILES |
CC1CC(C(=O)CCC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C |
Canonical SMILES |
CC1CC(C(=O)CCC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aldgamycin E; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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